molecular formula C5H8N2O2 B8474526 ethyl (2S)-2-amino-2-cyanoacetate

ethyl (2S)-2-amino-2-cyanoacetate

Cat. No. B8474526
M. Wt: 128.13 g/mol
InChI Key: JYGRVMQGWVVHJE-BYPYZUCNSA-N
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Patent
US08623866B2

Procedure details

A solution of 2-picolinic acid (540 mg, 4.4 mmol) in dichloromethane (5 ml) was treated with thionyl chloride (0.4 ml, 5.5 mmol) and a drop of DMF at ambient temperature. The reaction mixture is stirred at 40° C. overnight whereupon another equivalent of thionyl chloride was added and stirring was continued at 40° C. for another 2 h. All volatiles were removed and the acid chloride was suspended in dichloromethane (5 ml) and added to a pre-cooled (0° C.) solution of amino-cyano-acetic acid ethyl ester (470 mg, 3.7 mmol) and triethylamine (2.5 ml, 18.3 mmol) in dichloromethane (5 ml). The resulting reaction mixture was slowly warmed-up to 40° C. and stirred at that temperature for 4 h. The reaction mixture was partitioned between potassium hydrogen sulfate (10% aqueous solution) and dichloromethane and extracted. The organic phase was washed with water and brine, dried and the solvent was evaporated. The product was obtained after purification by silica gel chromatography using a heptane/ethyl acetate gradient as light yellow viscous oil (334 mg, 39%).
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
470 mg
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([OH:9])=O.S(Cl)(Cl)=O.[CH2:14]([O:16][C:17](=[O:22])[CH:18]([NH2:21])[C:19]#[N:20])[CH3:15].C(N(CC)CC)C>ClCCl.CN(C=O)C>[CH2:14]([O:16][C:17](=[O:22])[CH:18]([C:19]#[N:20])[NH:21][C:7]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1)=[O:9])[CH3:15]

Inputs

Step One
Name
Quantity
540 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
Quantity
0.4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
470 mg
Type
reactant
Smiles
C(C)OC(C(C#N)N)=O
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ambient temperature
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
All volatiles were removed
ADDITION
Type
ADDITION
Details
added to
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
stirred at that temperature for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between potassium hydrogen sulfate (10% aqueous solution) and dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
The organic phase was washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The product was obtained
CUSTOM
Type
CUSTOM
Details
after purification by silica gel chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)OC(C(NC(=O)C1=NC=CC=C1)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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